molecular formula C23H25N5O B357294 2-amino-N-(butan-2-yl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 573708-27-7

2-amino-N-(butan-2-yl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B357294
CAS No.: 573708-27-7
M. Wt: 387.5g/mol
InChI Key: FJYOLRSKRRAQAO-UHFFFAOYSA-N
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Description

2-amino-N-(butan-2-yl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that includes a pyrroloquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(butan-2-yl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps. One common method involves the reaction of 2-amino-2-ethyl-1,3-propanediol with various reagents to form intermediate compounds, which are then further reacted to produce the final product . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions and fusion methods are employed to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(butan-2-yl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoxaline derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

2-amino-N-(butan-2-yl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(butan-2-yl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(butan-2-yl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific structure, which combines elements of both pyrroloquinoxaline and butylamine . This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

573708-27-7

Molecular Formula

C23H25N5O

Molecular Weight

387.5g/mol

IUPAC Name

2-amino-N-butan-2-yl-1-[(4-methylphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C23H25N5O/c1-4-15(3)25-23(29)19-20-22(27-18-8-6-5-7-17(18)26-20)28(21(19)24)13-16-11-9-14(2)10-12-16/h5-12,15H,4,13,24H2,1-3H3,(H,25,29)

InChI Key

FJYOLRSKRRAQAO-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)C)N

Canonical SMILES

CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)C)N

Origin of Product

United States

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